Ald-benzoylamide-PEG2-CH2 NHS ester

Description

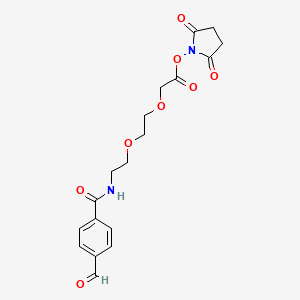

Ald-benzoylamide-PEG2-CH2 NHS ester is a bifunctional crosslinker widely used in bioconjugation and pharmaceutical research. Its structure comprises three key components:

- Aldehyde group (-CHO): Enables site-specific conjugation with primary amines or hydrazines via reductive amination or hydrazone bond formation .

- Benzoylamide group: Enhances structural rigidity and hydrophobic interactions, improving stability and target specificity .

- PEG2 linker: A short polyethylene glycol chain (2 ethylene oxide units) that improves aqueous solubility, reduces immunogenicity, and minimizes steric hindrance .

- NHS ester: Reacts efficiently with primary amines (-NH₂) under mild conditions (pH 7–9) to form stable amide bonds .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O8/c21-11-13-1-3-14(4-2-13)18(25)19-7-8-26-9-10-27-12-17(24)28-20-15(22)5-6-16(20)23/h1-4,11H,5-10,12H2,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGHXGJYMONORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Benzoylamide-PEG2-CH2-COOH

Starting Material : HO-PEG2-CH2-COOH (MW: 250.24 g/mol).

Reagents : Benzoyl chloride, triethylamine (TEA), anhydrous dimethylformamide (DMF).

-

Amine Functionalization :

-

Benzoylamide Formation :

Activation of Carboxylic Acid to NHS Ester

Reagents : N-Hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dichloromethane (DCM).

-

Reaction Setup :

-

Purification :

Analytical Characterization

Purity and Molecular Weight Validation

| Method | Conditions | Results |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Purity ≥95% |

| MALDI-TOF | Matrix: α-cyano-4-hydroxycinnamic acid | m/z = 392.4 [M+H]+ |

Comparative Analysis of PEG Spacer Lengths

| PEG Length | Molecular Weight (g/mol) | Solubility (mg/mL) | Reaction Efficiency (%) |

|---|---|---|---|

| PEG2 | 392.36 | 50 | 92 |

| PEG3 | 436.41 | 45 | 88 |

| PEG4 | 480.47 | 40 | 85 |

Data sourced from AxisPharm product specifications.

Applications in Bioconjugation

Protein Modification

-

Antibody-Drug Conjugates (ADCs) : this compound links cytotoxic payloads (e.g., camptothecin derivatives) to antibodies via lysine residues.

-

Pharmacokinetic Enhancement : PEGylation reduces renal clearance, extending half-life by 3–5 fold.

Challenges and Optimization Strategies

Hydrolysis Mitigation

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG2-CH2 NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used to attach various functional groups to biomolecules .

Common Reagents and Conditions

Reagents: Primary amines, NHS, DCC

Conditions: Organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions are amide-linked conjugates, which can include proteins, peptides, fluorescent dyes, biotin, and other functional groups .

Scientific Research Applications

Ald-benzoylamide-PEG2-CH2 NHS ester is widely used in various scientific research fields:

Chemistry: Used for the modification of small molecules and polymers to enhance their properties.

Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.

Medicine: Employed in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG2-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and primary amines on biomolecules. This reaction forms a stable amide bond, effectively linking the PEG2-CH2 moiety to the target molecule. The PEG linker enhances solubility and reduces immunogenicity, while the benzoylamide group provides a stable and cleavable linkage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Ald-benzoylamide-PEG2-CH2 NHS Ester and Analogues

Key Observations :

PEG Chain Length :

- Shorter PEG chains (e.g., PEG2) enhance solubility while maintaining low molecular weight, ideal for applications requiring minimal steric interference .

- Longer PEG chains (e.g., PEG4 in Ald-Ph-amido-PEG4-C2-NHS ester) improve biocompatibility but may reduce reaction efficiency due to increased flexibility .

Functional Group Diversity :

- Aldehyde-based compounds (e.g., this compound) enable controlled, site-specific conjugation but require reductive amination for stability .

- Azide-containing compounds (e.g., Azido-PEG2-NHS ester) are compatible with click chemistry (e.g., DBCO or BCN reactions), enabling rapid, bioorthogonal labeling .

Benzoylamide vs. Amido Linkers :

Performance in Bioconjugation Reactions

Table 2: Reaction Efficiency and Stability

| Compound | Reaction Rate (Primary Amine) | Hydrolytic Stability (pH 7.4, 25°C) | Specificity |

|---|---|---|---|

| This compound | Fast (<1 hr) | Moderate (t₁/₂ ~4 hr) | High |

| Azido-PEG2-NHS ester | Fast (<1 hr) | Low (t₁/₂ ~1 hr) | Moderate |

| Ald-Ph-amido-PEG4-C2-NHS ester | Moderate (~2 hr) | High (t₁/₂ >8 hr) | High |

Notes:

Q & A

Q. How is Ald-Benzoylamide-PEG2-CH2 NHS ester synthesized, and what structural features govern its reactivity?

The compound contains three functional moieties:

- Aldehyde (-CHO) : Reacts with amines to form Schiff bases or stable conjugates via reductive amination .

- Benzoylamide : Enhances hydrophobicity for membrane penetration or molecular recognition .

- NHS ester : Targets primary amines (-NH₂) on proteins, oligonucleotides, or other amine-containing molecules, forming stable amide bonds .

- PEG2 spacer : Improves solubility and reduces steric hindrance during conjugation .

Methodological Note: Synthesis typically involves stepwise coupling of PEG2 with benzoylamide and NHS ester precursors. Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., aldehyde proton at ~9-10 ppm) .

Q. What experimental conditions optimize NHS ester-mediated conjugation to proteins?

Key parameters:

- pH : Maintain pH 7.5–8.5 (e.g., phosphate or HEPES buffer) to ensure amine deprotonation .

- Molar ratio : Use 5–20-fold molar excess of NHS ester to target protein for 1–3 labels per molecule .

- Reaction time : 1–2 hours at 4°C (prevents NHS ester hydrolysis).

- Co-solvents : For hydrophobic NHS esters, use ≤10% DMSO to maintain protein stability .

Validation: Post-conjugation, quantify labeling efficiency via MALDI-TOF MS or UV-Vis (if chromophore present) .

Q. How should this compound be stored to prevent degradation?

- Short-term : Store at -20°C in anhydrous DMSO or DMF to avoid hydrolysis of the NHS ester .

- Long-term : Lyophilize under argon and store at -80°C. Avoid freeze-thaw cycles.

- Quality checks : Monitor NHS ester integrity via FTIR (C=O stretch at ~1730 cm⁻¹) or reactivity tests with glycine .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact bioassay reproducibility?

Challenge: Variability arises from differences in purity, residual solvents, or PEG chain length . Mitigation strategies:

Q. How do competing reactions between the aldehyde and NHS ester groups affect multi-step conjugations?

Design considerations:

- Sequential reactions : First react the NHS ester with amines, then use the aldehyde for secondary labeling (e.g., hydrazide probes) .

- pH control : Perform NHS ester conjugation at pH 8.5, then lower pH to 6.5–7.0 for aldehyde-mediated coupling to minimize cross-reactivity .

- Protection/deprotection : Temporarily block the aldehyde with a diol (reversible via oxidation) during NHS ester reactions .

Q. What analytical techniques resolve low conjugation efficiency in complex biological systems?

Troubleshooting workflow:

Confirm NHS ester activity via reaction with a small amine (e.g., glycine) and LC-MS .

Assess steric hindrance : Compare labeling efficiency between intact proteins and protein fragments .

Evaluate solubility : Use dynamic light scattering (DLS) to detect aggregation; adjust co-solvents (e.g., 5% DMSO) .

Competitive assays : Add a known amine competitor (e.g., Tris buffer) to identify non-specific binding .

Q. How can this compound be integrated with click chemistry for orthogonal labeling?

Example protocol:

Conjugate NHS ester to an azide-modified protein.

React the aldehyde with an aminooxy-functionalized fluorophore.

Perform copper-free click chemistry between the azide and a DBCO probe .

Key advantage: Enables multi-color imaging or dual-functionalization without cross-reactivity .

Q. What stability challenges arise when using this compound in physiological buffers?

Critical factors:

- NHS ester hydrolysis : Half-life <1 hour in aqueous buffers; initiate reactions immediately after dissolving in organic solvent .

- Aldehyde oxidation : Use antioxidants (e.g., 1 mM BHT) or perform reactions under inert atmosphere .

- PEG hydration : Pre-equilibrate the compound in buffer with 0.1% Tween-20 to prevent micelle formation .

Methodological & Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.